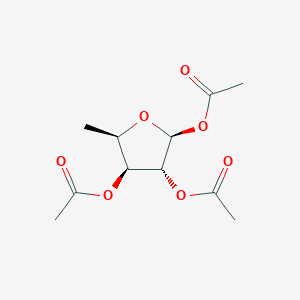
5-Hydroxy-2-methylisonicotinic acid
Vue d'ensemble
Description
5-Hydroxy-2-methylisonicotinic acid is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Hydroxy-2-methylisonicotinic acid is1S/C7H7NO3/c1-4-2-5 (7 (10)11)6 (9)3-8-4/h2-3,9H,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-Hydroxy-2-methylisonicotinic acid is a solid substance . It has a molecular weight of 153.14 .Applications De Recherche Scientifique
Biotransformation and Environmental Applications
- A study by Yang and Huang (2016) explored the biotransformation of 5-hydroxy-methylfurfural (5-HMF) into 2,5-furan-dicarboxylic acid (FDCA) using a bacterial isolate. This process is significant for converting lignocellulosic biomass into valuable chemicals, highlighting a potential environmental application of related compounds Yang & Huang, 2016.
Chemotherapeutic Research
- Research by Isler et al. (1955) synthesized and tested fifty-two derivatives of 2-methylisonicotinic acid hydrazide for their antitubercular activity. This study indicates the potential chemotherapeutic applications of derivatives of 5-Hydroxy-2-methylisonicotinic acid and related compounds in treating tuberculosis Isler et al., 1955.
Microbial Metabolism and Biodegradation
- Wright and Cain (1972) investigated the microbial metabolism of pyridinium compounds, focusing on the metabolism of 4-carboxy-1-methylpyridinium chloride by Achromobacter D. This study provides insight into the microbial degradation pathways of pyridine derivatives, which could have implications for environmental bioremediation Wright & Cain, 1972.
Cytostatic Activity
- Jasztold-Howorko et al. (2005) synthesized a compound starting from 2-methylisonicotinic acid that showed significant cytostatic activity in cultured cells, highlighting the potential of such compounds in cancer research Jasztold-Howorko et al., 2005.
Propriétés
IUPAC Name |
5-hydroxy-2-methylpyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(7(10)11)6(9)3-8-4/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFCGNPCQFHNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methylisonicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid](/img/structure/B3121034.png)



![5-chloro-2-methyl-7H-isoxazolo[2,3-a]pyrimidin-7-one](/img/structure/B3121058.png)




![Tert-Butyl 3-Bromo-5,6-Dihydrospiro[Benzo[D]Imidazo[1,2-A]Azepine-11,4-Piperidine]-1-Carboxylate](/img/structure/B3121087.png)

